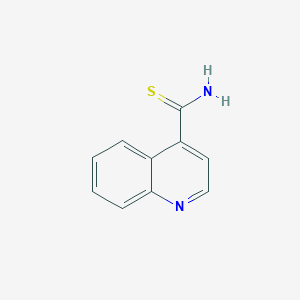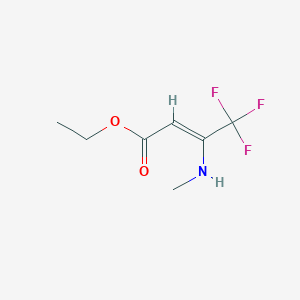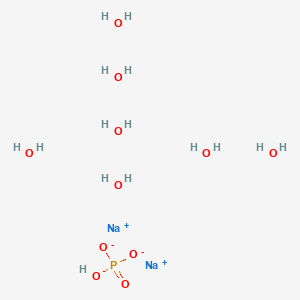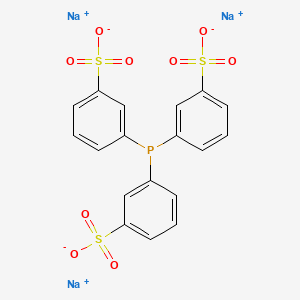![molecular formula C12H12O4 B1312336 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid CAS No. 48162-88-5](/img/structure/B1312336.png)
2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
Übersicht
Beschreibung
“2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” is a unique chemical compound with the linear formula C12H12O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” can be represented by the SMILES stringO=C(CC(C(O)=O)=C)OCC1=CC=CC=C1 . The InChI code for this compound is 1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15) . The molecular weight of this compound is 220.22 . Physical And Chemical Properties Analysis
“2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I have.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Novel acrylate monomers, including derivatives of benzyloxy compounds, have been synthesized and evaluated for their antimicrobial activities. These monomers were polymerized and their thermal behavior investigated. Some of these compounds demonstrated moderate to good antibacterial and antifungal activities, showcasing their potential in developing antimicrobial materials (Saraei et al., 2016).
Photoreactivity and Thermal Stability
Benzyl acrylate copolymers, partially esterified with various benzyl groups, were incorporated into multilayered polyelectrolyte films. The substituents on the aromatic rings influenced the photoreactivity and thermal stability of the films. This study highlights the importance of chemical structure on the properties of polymer films, which could be leveraged in materials science (Jensen et al., 2004).
Asymmetric Synthesis
The asymmetric Diels–Alder cycloaddition of chiral acrylate to cyclohexadiene under microwave irradiation was investigated, leading to the synthesis of enantiopure bicyclic β-amino acids. This work illustrates the utility of benzyloxy-containing acrylates in asymmetric synthesis, contributing to the field of chiral chemistry and drug development (Songis et al., 2007).
Hydrolytically Stable Phosphonic Acid Monomers
Research into hydrolytically stable phosphonic acid monomers synthesized from acrylic acid derivatives demonstrated different behaviors during radical polymerization. These monomers exhibit potential for use in adhesive polymers due to their stability and solubility in water (Moszner et al., 2001).
Acrylic Acid Recovery from Industrial Wastewater
A study on the recovery of acrylic acid from industrial wastewater via esterification with 2-ethyl hexanol explored an environmentally friendly method to recover acrylic acid, showcasing the relevance of acrylic acid derivatives in industrial applications and waste management (Ahmad et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylidene-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBASSYZBXKFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462302 | |
| Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48162-88-5 | |
| Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)









